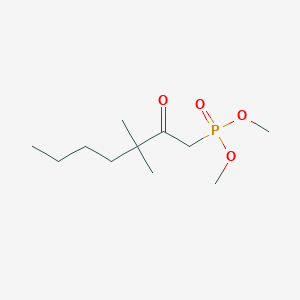

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate

概要

説明

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is an organophosphorus compound with the chemical formula C11H23O4P. It is a colorless to pale yellow liquid that is soluble in many organic solvents. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate can be synthesized through the reaction of 3,3-dimethyl-2-oxoheptanoic acid with dimethyl phosphite. The reaction typically involves the use of a catalyst such as triethylamine and is carried out under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: It can be reduced to produce phosphine oxides.

Substitution: The phosphonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Applications

Antiviral and Anticancer Research

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is explored for its potential in developing new therapeutic agents. Its unique chemical structure allows for interactions with biological targets, making it a candidate for antiviral and anticancer drug development. Research indicates that compounds with similar phosphonate groups can inhibit enzyme activity crucial for viral replication and cancer cell proliferation.

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly against enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis in bacteria. This inhibition can lead to the development of novel antimicrobial agents targeting resistant strains.

Agricultural Applications

Pesticide Development

In the agricultural sector, this compound serves as a key intermediate in synthesizing novel pesticides. These pesticides enhance crop protection against pests while minimizing environmental impact . The compound's ability to form stable bonds with biological targets contributes to its effectiveness as a pest control agent.

Chemical Synthesis

Versatile Building Block

This compound is widely used in organic synthesis as a versatile building block for creating complex molecules. It facilitates the formation of carbon-phosphorus bonds, which are crucial in synthesizing various organic compounds. Its role as a reagent in chemical reactions underscores its importance in both academic research and industrial applications.

Material Science

Advanced Material Development

this compound finds applications in developing advanced materials such as coatings and polymers. Its unique properties enhance the durability and performance of these materials, making them suitable for various industrial applications .

Case Studies

Antimicrobial Activity Study

A study demonstrated that this compound effectively inhibited bacterial growth by disrupting fatty acid biosynthesis pathways. The results indicated significant reductions in growth rates when exposed to varying concentrations of the compound.

Pharmacokinetics Research

In vivo studies revealed that this compound exhibits low systemic toxicity while maintaining effective concentrations in targeted tissues. This profile supports its potential therapeutic applications where selective inhibition is desired without broad systemic effects.

作用機序

The mechanism of action of dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate involves its ability to form strong bonds with various molecular targets. The phosphonate group can interact with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in the stabilization of metal complexes in industrial applications.

類似化合物との比較

Similar Compounds

- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate

- Dimethyl (2-oxoheptyl)phosphonate

- Dimethyl (hexanoylmethyl)phosphonate

Uniqueness

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position, which influence its reactivity and stability. This structural uniqueness makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

生物活性

Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate is an organophosphorus compound notable for its potential applications in biological research and synthetic organic chemistry. This compound features a phosphonate group attached to a heptyl chain with a carbonyl functional group, which contributes to its reactivity and versatility as a building block in various chemical syntheses.

Chemical Structure and Properties

- Molecular Formula : C9H19O4P

- Molecular Weight : 206.23 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 227 °C

- Flash Point : 105.3 °C

The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry.

Research indicates that this compound interacts with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential role in drug design and development.

Applications in Prostaglandin Synthesis

This compound serves as a key intermediate in the laboratory synthesis of prostaglandins. Prostaglandins are lipid mediators involved in numerous physiological processes, including inflammation and pain response. The compound's ability to facilitate the synthesis of specific prostaglandins has been highlighted in various studies:

| Prostaglandin | Role | Source |

|---|---|---|

| PGE2 | Inflammation | Derived from arachidonic acid |

| PGD2 | Sleep regulation | Synthesized from PGH2 |

| PGI2 | Vasodilation | Produced by endothelial cells |

Case Studies

- Synthesis of Prostaglandins : A study demonstrated the successful use of this compound in synthesizing specific prostaglandins for further biological evaluation. The results indicated enhanced yields compared to traditional methods, showcasing its efficiency as a synthetic intermediate.

- Protein Interaction Studies : Research involving the interaction of this compound with serum albumin revealed significant binding affinities, suggesting potential implications for drug delivery systems and pharmacokinetics.

Toxicological Profile

While this compound exhibits promising biological activity, it is classified as an irritant and poses health hazards upon exposure. Safety measures are recommended during handling to mitigate risks associated with inhalation or skin contact.

特性

IUPAC Name |

1-dimethoxyphosphoryl-3,3-dimethylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O4P/c1-6-7-8-11(2,3)10(12)9-16(13,14-4)15-5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYMDOCSCMPUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515309 | |

| Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-15-1 | |

| Record name | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。